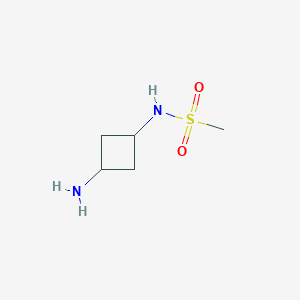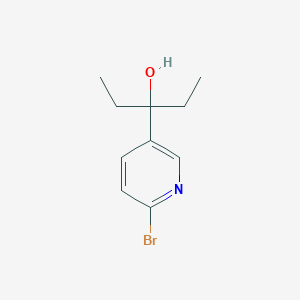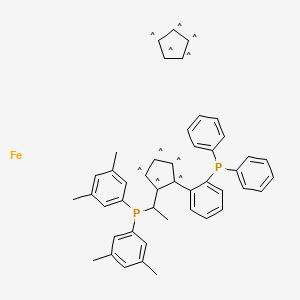
tert-Butyl methyl(4-vinylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl(4-vinylphenyl)carbamate: is an organic compound with the molecular formula C14H19NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(4-vinylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-vinylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable methods compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl methyl(4-vinylphenyl)carbamate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl methyl(4-vinylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it valuable in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate bonds makes it useful in various biochemical assays .
Medicine: Its stability and reactivity make it a suitable candidate for medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its unique properties enable the production of high-performance materials .
Mechanism of Action
The mechanism of action of tert-Butyl methyl(4-vinylphenyl)carbamate involves the formation of stable carbamate bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the specific application. The molecular targets and pathways involved vary based on the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (4-vinylphenyl)carbamate: A closely related compound with similar applications.
tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate: Another derivative with unique properties due to the presence of fluorine atoms.
Uniqueness: tert-Butyl methyl(4-vinylphenyl)carbamate stands out due to its specific reactivity and stability. Its ability to form stable carbamate bonds under mild conditions makes it particularly valuable in organic synthesis and medicinal chemistry. Additionally, its vinyl group provides unique opportunities for further functionalization and polymerization .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl N-(4-ethenylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-6-11-7-9-12(10-8-11)15(5)13(16)17-14(2,3)4/h6-10H,1H2,2-5H3 |
InChI Key |
NNEVIHMHALMUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-chloro-1-{[1-(2-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12280862.png)

![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)





![(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12280910.png)
![4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12280927.png)
